molecular formula C13H11N3S2 B6348162 4-(3-Methylthiophen-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine CAS No. 1354923-07-1

4-(3-Methylthiophen-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine

Cat. No. B6348162
CAS RN: 1354923-07-1
M. Wt: 273.4 g/mol
InChI Key: FRBCFQBIXGPFFX-UHFFFAOYSA-N
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Description

4-(3-Methylthiophen-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine (MTTP) is an organic compound that has been studied extensively in the scientific community for its potential applications in various fields. It is a heterocyclic compound, meaning it has both carbon and nitrogen atoms in its ring structure. MTTP has been studied for its potential use in synthetic organic chemistry, as a pharmaceutical agent, and as a tool in biochemistry and physiology.

Scientific Research Applications

Antimicrobial Activities

4-(3-Methylthiophen-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine and its derivatives have been investigated for their potential antimicrobial activities. Research has shown these compounds can act against various bacterial and fungal strains, suggesting their utility in developing novel antimicrobial agents. For instance, Patel and Patel (2017) synthesized analogues of this compound, demonstrating significant antimicrobial activity against bacteria like E. coli, Pseudomonas aeruginosa, Staphylococcus aureus, and fungi like Candida albicans (N. Patel & Minesh D. Patel, 2017). Similarly, Tugcu and Turhan (2018) synthesized new pyrimidine derivatives using a one-pot method, evaluating their antibacterial and antifungal activities (F. Tugcu & K. Turhan, 2018).

Antiproliferative and Antitumor Activities

Some derivatives of this compound have shown promising results in antiproliferative evaluations. For instance, Atapour-Mashhad et al. (2017) reported the synthesis of new pyrimido[1,6-a]thieno[2,3-d]pyrimidin-4-ones and their evaluation for antiproliferative activity on human breast cancer and mouse fibroblast cell lines (Hoda Atapour-Mashhad et al., 2017). Moreover, Hafez and El-Gazzar (2017) synthesized thieno[3,2-d]pyrimidine derivatives and evaluated their antitumor activity, displaying potent anticancer activity on various human cancer cell lines (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).

properties

IUPAC Name

4-(3-methylthiophen-2-yl)-6-thiophen-2-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S2/c1-8-4-6-18-12(8)10-7-9(15-13(14)16-10)11-3-2-5-17-11/h2-7H,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBCFQBIXGPFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2=NC(=NC(=C2)C3=CC=CS3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methylthiophen-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine

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